

# Application Notes and Protocols for Fabricating Ferroelectric HfO<sub>2</sub>-ZrO<sub>2</sub> Films Using TDMAZ

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## Compound of Interest

Compound Name: *Tetrakis(dimethylamino)zirconium*

Cat. No.: *B103496*

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Audience: Researchers, scientists, and professionals in materials science and semiconductor device fabrication.

## Introduction:

Ferroelectric hafnium-zirconium oxide (HfO<sub>2</sub>-ZrO<sub>2</sub>) thin films have emerged as a promising material for next-generation non-volatile memory and logic devices due to their compatibility with CMOS fabrication processes and scalability.[1] **Tetrakis(dimethylamino)zirconium** (TDMAZ) is a key precursor for the atomic layer deposition (ALD) of the ZrO<sub>2</sub> component in these films, offering good thermal stability and reactivity.[2] These application notes provide a detailed overview and experimental protocols for the fabrication of ferroelectric HfO<sub>2</sub>-ZrO<sub>2</sub> films using TDMAZ.

## I. Key Precursors and Their Properties

The fabrication of Hf<sub>1-x</sub>Zr<sub>x</sub>O<sub>2</sub> (HZO) films via ALD typically involves the use of metal-organic precursors. For the zirconium component, TDMAZ is a widely used precursor. The hafnium component is typically introduced using a corresponding hafnium precursor, such as tetrakis(dimethylamino)hafnium (TDMAH).

Table 1: Physical Properties of TDMA-based Precursors

Precursor	Chemical Formula	Molar Mass ( g/mol )	State
TDMAZ	$\text{Zr}[\text{N}(\text{CH}_3)_2]_4$	267.6	Solid
TDMAH	$\text{Hf}[\text{N}(\text{CH}_3)_2]_4$	354.8	Solid

Note: Data compiled from various chemical supplier safety data sheets.

Using TDMA-based precursors for depositing  $\text{Hf}_{0.5}\text{Zr}_{0.5}\text{O}_2$  films has been shown to result in lower carbon impurity concentrations and slightly larger grain sizes compared to other precursors like tetrakis(ethylmethylamino) (TEMA) based precursors.<sup>[1][3]</sup> These characteristics are beneficial for growing a more dominant ferroelectric phase and mitigating the wake-up effect.<sup>[1][3]</sup>

## II. Experimental Protocols

The following protocols outline the key steps for fabricating ferroelectric HZO thin films using ALD with TDMAZ and TDMAH.

### A. Substrate Preparation

- Start with a suitable substrate, such as a silicon wafer with a thermally grown  $\text{SiO}_2$  layer and a sputtered TiN bottom electrode. A common stack is TiN/Ti/ $\text{SiO}_2$ /Si.<sup>[1]</sup>
- The TiN layer serves as the bottom electrode and a barrier layer. A typical thickness for the TiN film is 50 nm, with a 5 nm Ti adhesion layer.<sup>[1]</sup>
- Prior to deposition, it is crucial to ensure the substrate surface is clean. This can be achieved through standard cleaning procedures, followed by a pre-heating step in the ALD chamber to remove any physisorbed moisture.

### B. Atomic Layer Deposition of $\text{Hf}_{0.5}\text{Zr}_{0.5}\text{O}_2$

The ALD process for HZO involves alternating pulses of the hafnium and zirconium precursors with an oxidant, typically ozone ( $\text{O}_3$ ) or water ( $\text{H}_2\text{O}$ ).

Protocol for Thermal ALD of  $\text{Hf}_{0.5}\text{Zr}_{0.5}\text{O}_2$ :

- Deposition Temperature: 250-260 °C.[1][4]
- Precursors:
  - Hafnium source: Tetrakis(dimethylamino)hafnium (TDMAH)
  - Zirconium source: **Tetrakis(dimethylamino)zirconium** (TDMAZ)
  - Oxidant: Ozone (O<sub>3</sub>) or deionized water (H<sub>2</sub>O)
- ALD Cycle Ratio: A 1:1 cycle ratio of Hf and Zr precursors is commonly used to achieve a Hf<sub>0.5</sub>Zr<sub>0.5</sub>O<sub>2</sub> composition, which has been reported to exhibit large remnant polarization.[1]
- Typical ALD Supercycle for Hf<sub>0.5</sub>Zr<sub>0.5</sub>O<sub>2</sub>:
  - TDMAH pulse (e.g., 2 seconds)
  - Argon (Ar) purge (e.g., 20 seconds)
  - O<sub>3</sub> pulse (e.g., 3 seconds)
  - Ar purge (e.g., 10 seconds)
  - TDMAZ pulse (e.g., 2 seconds)
  - Ar purge (e.g., 20 seconds)
  - O<sub>3</sub> pulse (e.g., 3 seconds)
  - Ar purge (e.g., 10 seconds)
- Growth Rate: The growth rate for HZO films using TDMA-based precursors is typically around 0.13 nm per supercycle.[1] For a target thickness of 10 nm, approximately 77 supercycles would be required.

### C. Top Electrode Deposition

- Following the HZO film deposition, a top electrode is deposited. Tungsten (W) or Titanium Nitride (TiN) are common choices.

- DC sputtering is a suitable method for depositing a 30 nm thick W top electrode.[4]
- Mesa structures can then be formed using wet etching to define the capacitor devices.[4]

#### D. Annealing for Ferroelectric Phase Formation

As-deposited HZO films are typically amorphous and require a post-deposition annealing (PDA) or post-metallization annealing (PMA) step to crystallize into the ferroelectric orthorhombic phase.

- Annealing Atmosphere: Nitrogen (N<sub>2</sub>) atmosphere is commonly used.[4][5]
- Annealing Temperature and Duration:
  - A rapid thermal annealing (RTA) at 500 °C for 1 minute in N<sub>2</sub> can be effective.[4]
  - Annealing at 600 °C for 30 minutes has also been shown to promote the formation of the orthorhombic phase.[5]
  - For ZrO<sub>2</sub>-HfO<sub>2</sub> superlattices, a PMA temperature of 600 °C can lead to improved polarization stability.[6][7]

### III. Quantitative Data

The ferroelectric properties of HZO films are highly dependent on the fabrication parameters. The following tables summarize key quantitative data from literature.

Table 2: Ferroelectric Properties of Hf<sub>0.5</sub>Zr<sub>0.5</sub>O<sub>2</sub> Films

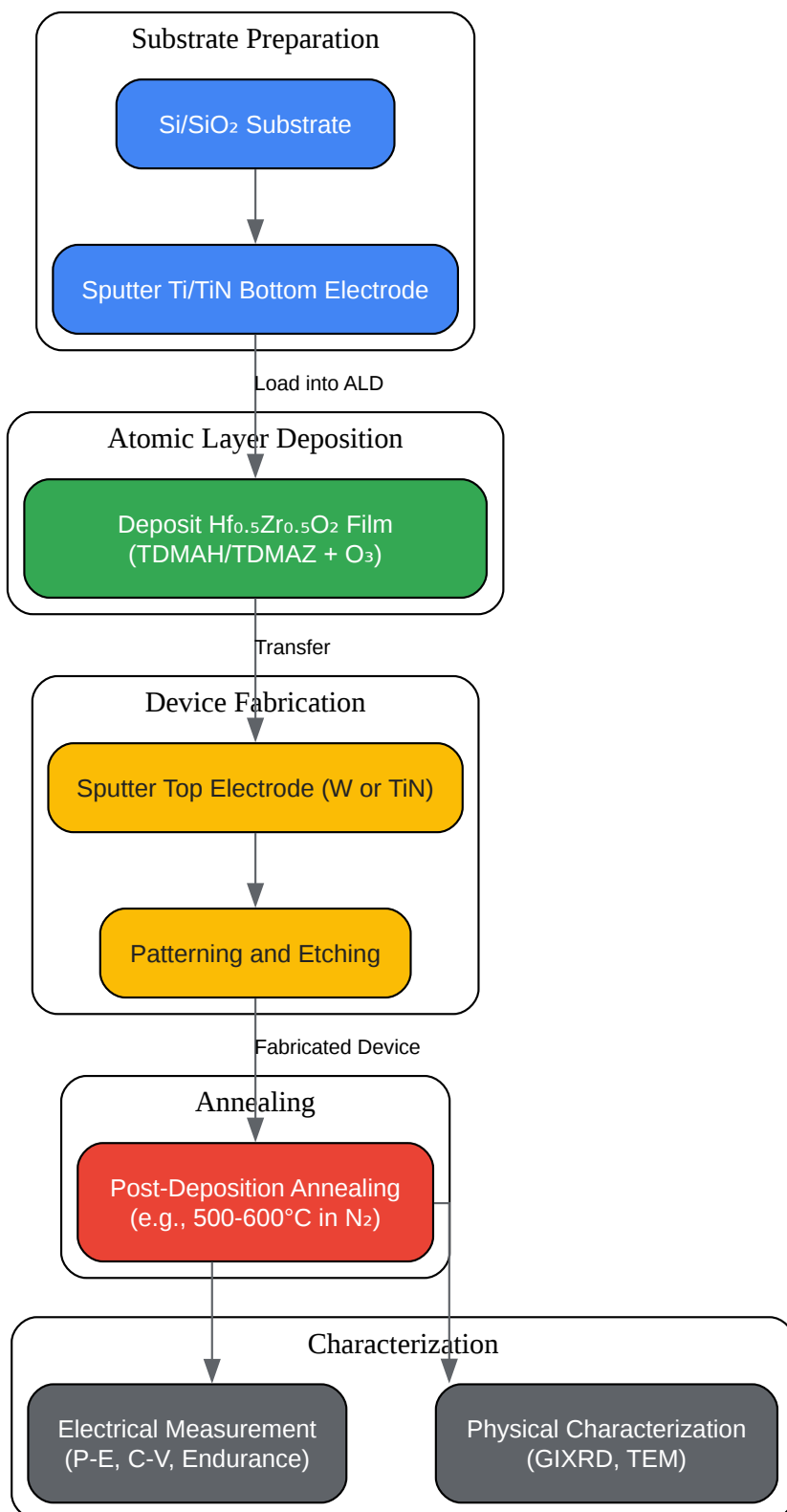
Precursors	Deposition Temp. (°C)	Annealing Conditions	2Pr (μC/cm <sup>2</sup> )	Endurance (Cycles)	Reference
TDMAH/TDM AZ	260	Not specified	~40	>10 <sup>9</sup> (at 2.5 MV/cm)	<a href="#">[1]</a> <a href="#">[3]</a>
Cocktail Hf/Zr Precursor	250	500 °C, 1 min, N <sub>2</sub>	~32	Not specified	<a href="#">[4]</a>
ZrO <sub>2</sub> -HfO <sub>2</sub> Superlattice	Not specified	600 °C PMA	~30	>10 <sup>11</sup>	<a href="#">[6]</a> <a href="#">[7]</a>

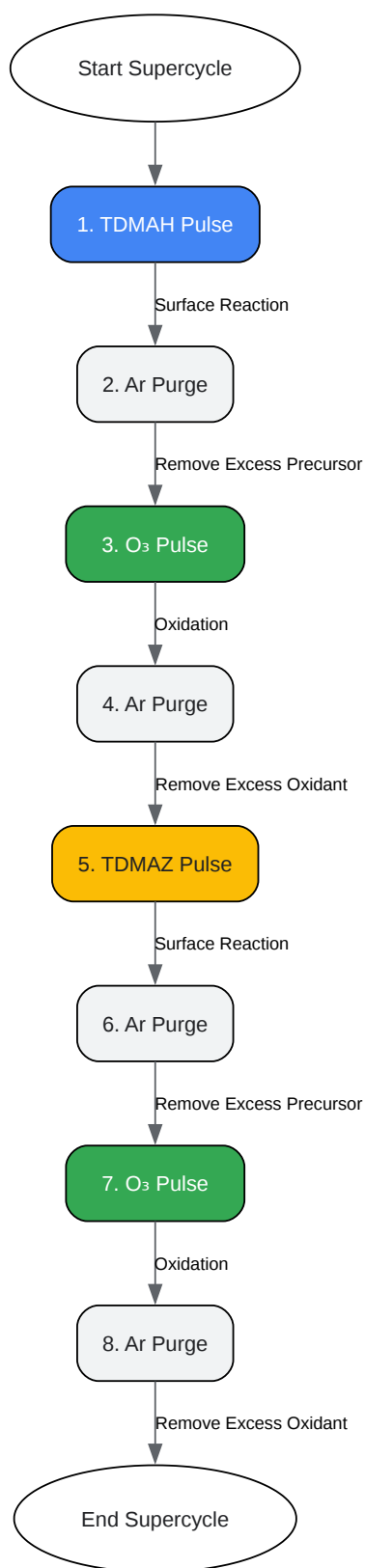
Table 3: ALD Growth Parameters and Film Properties

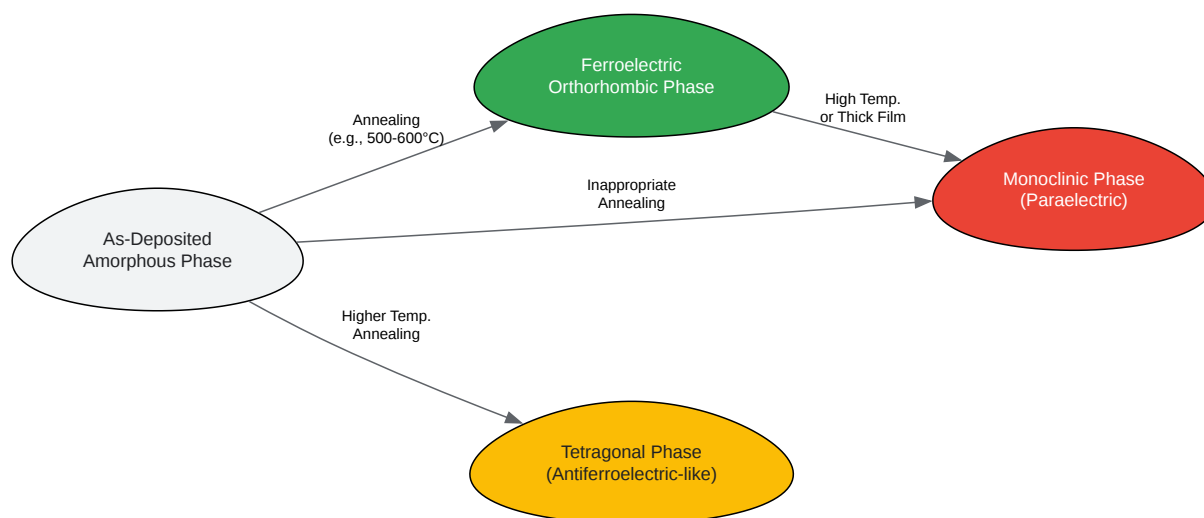
Precursors	Oxidant	Deposition Temp. (°C)	Growth Rate (nm/cycle)	Film Density (g/cm <sup>3</sup> )	Reference
TDMAH/TDM AZ	O <sub>3</sub>	260	0.13	Not specified	<a href="#">[1]</a>
TDMAZ	H <sub>2</sub> O	200	~0.22 (on SBA-15)	0.20-0.76	<a href="#">[8]</a>
Hf(dmap) <sub>4</sub> /Zr(dmap) <sub>4</sub> Cocktail	O <sub>3</sub>	360	0.046	7.45	<a href="#">[9]</a>
TDMAZ	O <sub>3</sub>	200-250	0.125	Not specified	<a href="#">[10]</a>

## IV. Visualizations

### A. Experimental Workflow







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- To cite this document: BenchChem. [Application Notes and Protocols for Fabricating Ferroelectric HfO<sub>2</sub>-ZrO<sub>2</sub> Films Using TDMAZ]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103496#use-of-tdmaz-in-fabricating-ferroelectric-hfo2-zro2-films>]

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